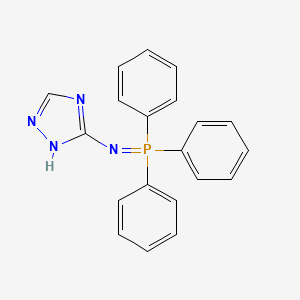

![molecular formula C22H29N3O B2679080 N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide CAS No. 400075-64-1](/img/structure/B2679080.png)

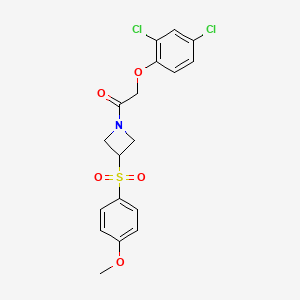

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is also known by registry numbers ZINC000003128679, ZINC000057561409 .

Synthesis Analysis

The compound has been synthesized in the past through a process involving the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular formula of “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” is C22H29N3O. Its molecular weight is 351.494. The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Applications De Recherche Scientifique

Antimicrobial Activity

“N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” and its derivatives have shown significant antimicrobial activity . The compounds were tested for in vitro antimicrobial activity and exhibited significant antibacterial and antifungal activity as that of standards .

Molecular Modeling

The compound has been used in molecular modeling studies . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Synthesis of Novel Compounds

This compound has been used in the synthesis of novel compounds . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Drug Discovery

The compound has been used in drug discovery . In recent years, coumarin-based piperazine nuclides, including “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide”, have received considerable attention in drug discovery .

Anticancer Activity

Coumarins and their derivatives, including “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide”, have been reported to have anticancer activity .

AntiHIV Activity

Coumarins and their derivatives, including “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide”, have been reported to have antiHIV activity .

Mécanisme D'action

While the exact mechanism of action for this compound is not specified in the available resources, it’s worth noting that similar compounds have been studied for their interaction with dopamine receptors . These compounds have been found to have high affinity for the D3 dopamine receptor, which has been identified as a potential therapeutic target for conditions such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease .

Orientations Futures

The future directions for research on “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” could include further exploration of its potential therapeutic applications, particularly in relation to its interaction with dopamine receptors . Additionally, more detailed studies could be conducted to fully understand its chemical properties and safety profile.

Propriétés

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYACMFYEFAHESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2678997.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678999.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)

![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)